benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate
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Overview
Description
Benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a benzyl group, a methoxyphenyl group, and a chromen-4-one core structure. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenol reacts with the chromen-4-one intermediate.
Esterification: The final step involves the esterification of the chromen-4-one derivative with benzyl 2-bromopropanoate in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules and natural product analogs.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with various molecular targets and pathways. The chromen-4-one core is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets. Overall, the compound’s biological effects are mediated through its ability to modulate key signaling pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Benzyl 2-amino-3-(4-methoxyphenyl)propanoate
Uniqueness
Benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring and the chromen-4-one core structure contribute to its unique reactivity and potential therapeutic applications.
Properties
IUPAC Name |
benzyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O6/c1-17(26(28)31-15-18-8-4-3-5-9-18)32-19-12-13-21-24(14-19)30-16-22(25(21)27)20-10-6-7-11-23(20)29-2/h3-14,16-17H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUADZUOWWWUAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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